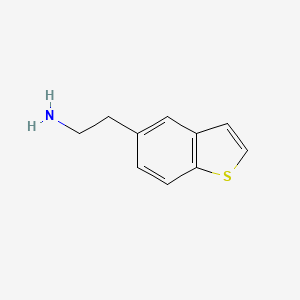
2-(1-Benzothiophen-5-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-5-yl)ethanamine: 2-(benzo[b]thiophen-5-yl)ethan-1-amine , is a chemical compound with the following structure:
IUPAC Name: 2-(benzo[b]thiophen-5-yl)ethan-1-amine
This compound belongs to the class of amines and contains a benzothiophene ring. It is typically found in the form of its hydrochloride salt, which has the CAS number 2252148-07-3. The molecular weight of the hydrochloride salt is 213.73 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of 2-(1-benzothiophen-5-yl)ethanamine involves various methods. One common approach is the reduction of the corresponding ketone or imine precursor using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may produce this compound on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity: 2-(1-Benzothiophen-5-yl)ethanamine can undergo several types of reactions:
Reduction: Reduction of the ketone or imine group.
Substitution: Substitution reactions at the amino group.
Functionalization: Introduction of various functional groups.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Functionalization: Various reagents based on the desired functional group.
Major Products: The major products depend on the specific reaction conditions. Reduction leads to the formation of the primary amine, while substitution and functionalization yield derivatives with modified functional groups.
Scientific Research Applications
2-(1-Benzothiophen-5-yl)ethanamine finds applications in:
Medicinal Chemistry: It may serve as a starting point for developing new drugs due to its structural features.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Materials Science: It can be incorporated into polymers or materials for specific properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While 2-(1-Benzothiophen-5-yl)ethanamine is unique due to its benzothiophene moiety, similar compounds include:
2-(1-Benzothiophen-3-yl)ethanamine: A related compound with a benzothiophene ring at a different position.
N-[1-Benzothiophen-2-yl(5-ethyl-2-thienyl)methyl]ethanamine: Another derivative with a more complex structure.
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)ethanamine |
InChI |
InChI=1S/C10H11NS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5,11H2 |
InChI Key |
ZKYPOEJMGRTQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



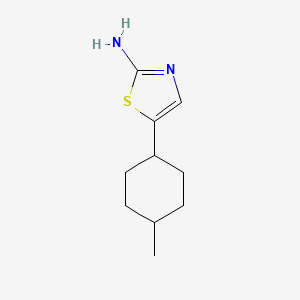
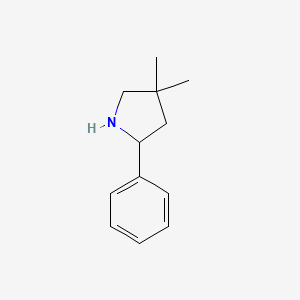
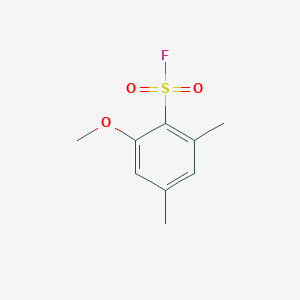
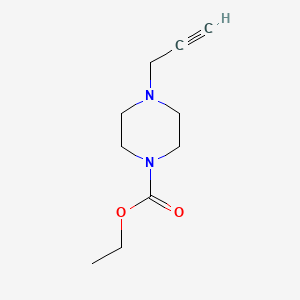
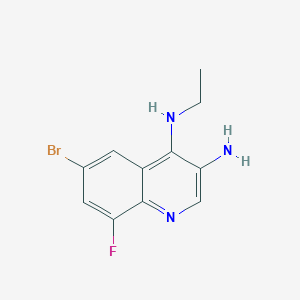
![3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol](/img/structure/B13212096.png)
![Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13212099.png)

![7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13212104.png)
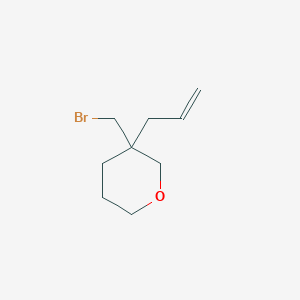
![(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13212119.png)
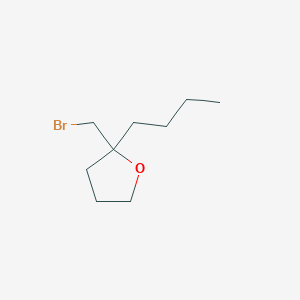
![(5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212134.png)
